

Carcinogenicity of Toxaphene: A Technical Guide to IARC and EPA Classifications

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Compound of Interest

Compound Name: *Toxaphene*

Cat. No.: *B10772371*

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Executive Summary

Toxaphene, a complex mixture of chlorinated camphenes, was once a widely used pesticide. Due to its persistence in the environment and concerns about its toxicity, its use has been banned or severely restricted in many countries. Both the International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA) have evaluated the carcinogenic potential of **toxaphene**, resulting in classifications that underscore its health risks. This technical guide provides an in-depth analysis of the carcinogenicity classifications of **toxaphene** by these two leading agencies, focusing on the key experimental evidence, underlying mechanisms, and quantitative data that informed their conclusions.

Carcinogenicity Classification

The IARC and EPA have classified **toxaphene** based on the strength of evidence from human and animal studies.

- International Agency for Research on Cancer (IARC): **Toxaphene** is classified as Group 2B, "possibly carcinogenic to humans"[1][2]. This classification is based on inadequate evidence of carcinogenicity in humans but sufficient evidence in experimental animals[3].
- U.S. Environmental Protection Agency (EPA): **Toxaphene** is classified as Group B2, "probable human carcinogen"[4][5]. This classification is primarily based on evidence of

carcinogenicity in animal studies[4].

The classifications from both agencies hinge on the findings of increased tumor incidence in rodent studies.

Key Experimental Evidence

The primary evidence for the carcinogenicity of **toxaphene** comes from two key chronic dietary studies in rodents: a 1979 bioassay by the National Cancer Institute (NCI) and a 1978 study by Litton Bionetics, Inc. These studies demonstrated a consistent pattern of tumor induction in specific organs of rats and mice.

NCI Carcinogenesis Bioassay (1979)

This pivotal study provided strong evidence for the carcinogenicity of **toxaphene** in both rats and mice.

Experimental Protocol:

- Test Animals: Male and female Osborne-Mendel rats and B6C3F1 mice[3].
- Administration: Technical-grade **toxaphene** was administered in the diet for 80 weeks, followed by an observation period of 28-30 weeks for rats and 10-11 weeks for mice[3].
- Dose Levels (Time-Weighted Average):
 - Rats (Male): 556 and 1,112 ppm in the diet[3].
 - Rats (Female): 540 and 1,080 ppm in the diet[3].
 - Mice (Male and Female): 99 and 198 ppm in the diet[3].
- Control Groups: Matched and pooled untreated control groups were used for comparison[3].
- Pathology: Comprehensive gross and microscopic examinations of all major tissues and organs were performed on all animals.

Key Findings:

- Mice: A dose-related increase in the incidence of hepatocellular carcinomas was observed in both male and female mice[3].
- Rats: An increased incidence of thyroid follicular-cell adenomas and carcinomas was observed in both male and female rats[3].

Litton Bionetics, Inc. Study (1978)

This study in mice provided further support for the hepatocarcinogenicity of **toxaphene**.

Experimental Protocol:

- Test Animals: Male and female B6C3F1 mice.
- Administration: **Toxaphene** was administered in the diet for 18 months, followed by a 6-month observation period.
- Dose Levels: 7, 20, and 50 ppm in the diet.
- Pathology: Histopathological examinations were conducted to assess tumor incidence.

Key Findings:

- A statistically significant increase in the incidence of hepatocellular carcinomas was observed in male mice at the highest dose level.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the pivotal carcinogenicity bioassays of **toxaphene**.

Table 1: Hepatocellular Tumor Incidence in B6C3F1 Mice (NCI, 1979)

Sex	Dose Group	Incidence of Hepatocellular Carcinomas
Male	Control	4/48 (8%)
Low Dose (99 ppm)	34/49 (69%)	
High Dose (198 ppm)	45/46 (98%)	
Female	Control	0/48 (0%)
Low Dose (99 ppm)	5/49 (10%)	
High Dose (198 ppm)	34/49 (69%)	

Table 2: Thyroid Tumor Incidence in Osborne-Mendel Rats (NCI, 1979)

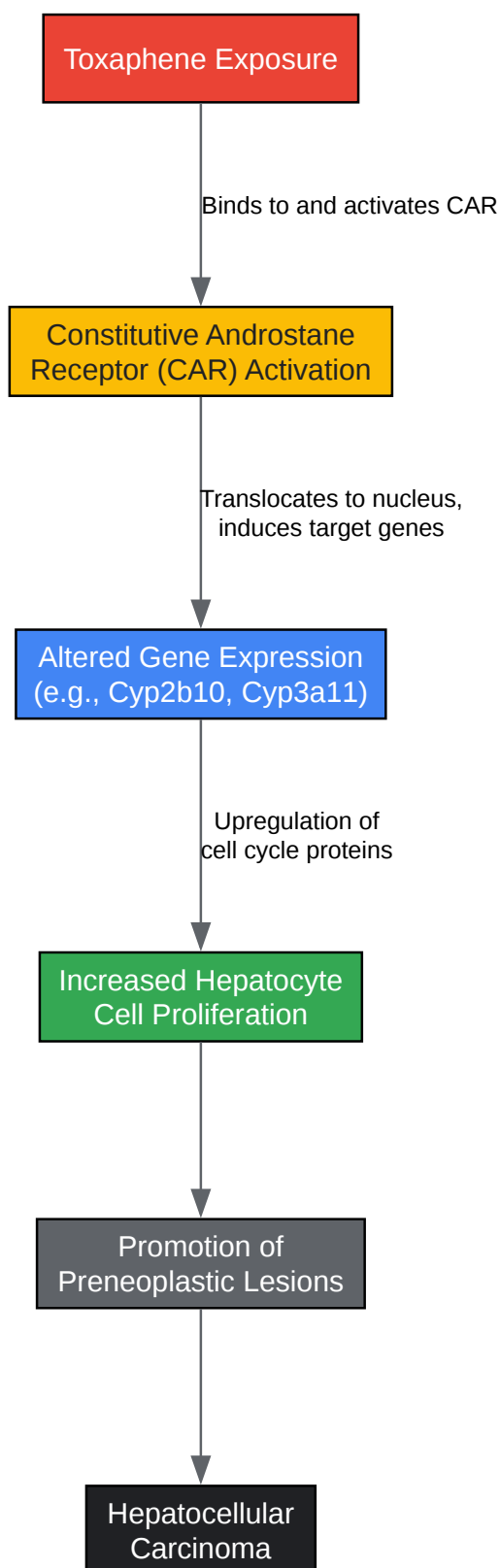
Sex	Dose Group	Incidence of Thyroid Follicular-Cell Adenomas or Carcinomas
Male	Control	2/44 (5%)
Low Dose (556 ppm)	7/41 (17%)	
High Dose (1112 ppm)	9/35 (26%)	
Female	Control	1/46 (2%)
Low Dose (540 ppm)	1/43 (2%)	
High Dose (1080 ppm)	7/42 (17%)	

Mechanistic Insights and Signaling Pathways

The carcinogenic effects of **toxaphene** are believed to occur through non-genotoxic mechanisms, involving the disruption of specific signaling pathways in the liver and thyroid.

Liver Tumorigenesis in Mice: Constitutive Androstane Receptor (CAR) Activation

The development of liver tumors in mice exposed to **toxaphene** is strongly linked to the activation of the Constitutive Androstane Receptor (CAR), a nuclear receptor primarily expressed in the liver.

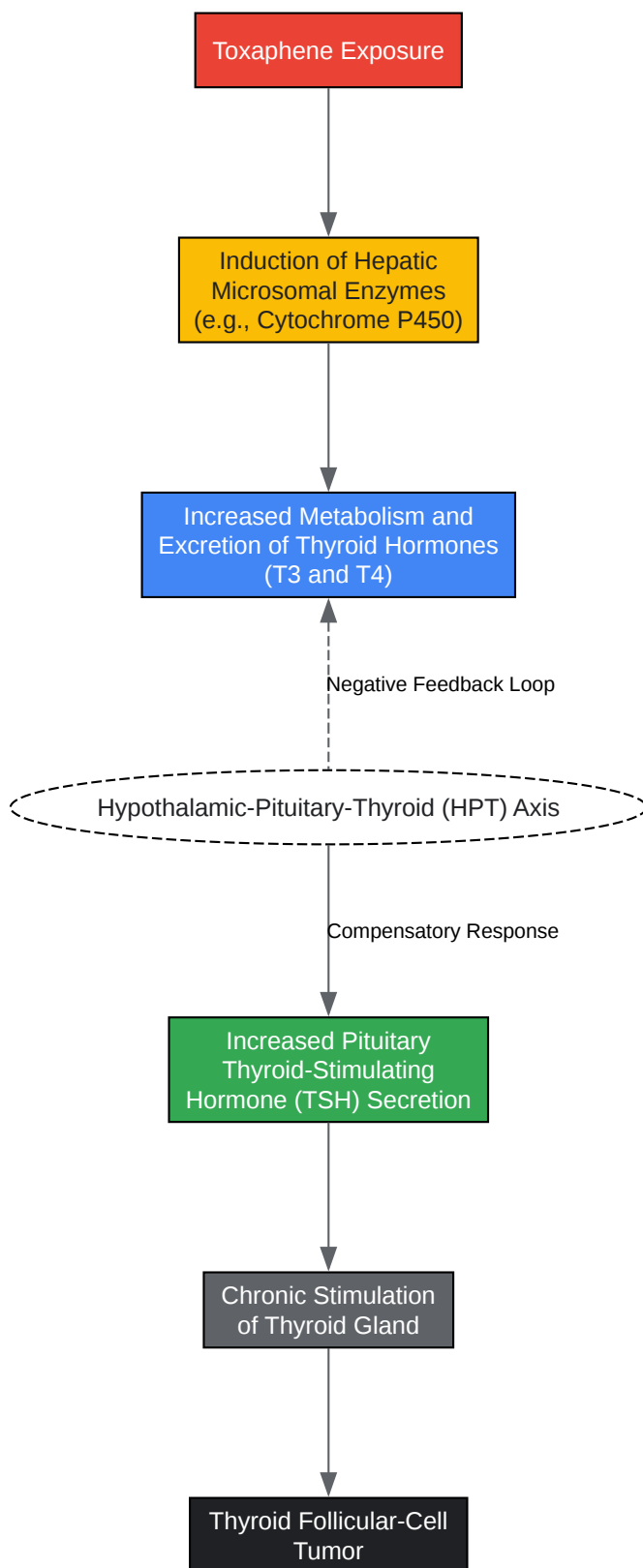


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Caption: CAR-mediated pathway of **toxaphene**-induced liver tumorigenesis in mice.

Thyroid Tumorigenesis in Rats: Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis

In rats, **toxaphene** is thought to induce thyroid tumors by disrupting the delicate balance of the hypothalamic-pituitary-thyroid (HPT) axis.



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Caption: Disruption of the HPT axis leading to thyroid tumors in rats.

Conclusion

The classification of **toxaphene** as a "possible" or "probable" human carcinogen by IARC and the EPA, respectively, is well-supported by robust evidence from animal studies. The NCI 1979 bioassay, in particular, demonstrated clear carcinogenic effects in both rats and mice, leading to the development of hepatocellular carcinomas and thyroid tumors. Mechanistic studies suggest that these effects are likely mediated through non-genotoxic pathways involving the activation of the constitutive androstane receptor in the liver of mice and the disruption of the hypothalamic-pituitary-thyroid axis in rats. This comprehensive understanding of **toxaphene's** carcinogenicity is crucial for regulatory decision-making and for safeguarding public health.

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